N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
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Overview
Description
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Computational Studies
- Water-mediated Synthesis : A study by Jayarajan et al. (2019) described the water-mediated synthesis of compounds with a similar structure, highlighting a three-component reaction that could be relevant for synthesizing N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide. This method provides insights into environmentally friendly synthesis techniques that could be applicable to a wide range of compounds including potential analogs of this compound. The synthesized compounds were further characterized and investigated using computational chemistry methods, providing a basis for understanding their molecular properties and interactions (Jayarajan et al., 2019).
Biological Activities
Anticancer Activity : The same study also explored the non-linear optical (NLO) properties and performed molecular docking analyses to examine the binding modes of the synthesized compounds with the colchicine binding site of tubulin. This suggests potential applications in inhibiting tubulin polymerization, which is a target for anticancer activity (Jayarajan et al., 2019).
HDAC Inhibition for Cancer Therapy : Zhou et al. (2008) discussed the discovery of a compound acting as a histone deacetylase (HDAC) inhibitor, showing selective inhibition of HDACs 1-3 and 11. HDAC inhibitors are known for their potential in cancer therapy due to their role in regulating gene expression. Although not the same compound, the study indicates the relevance of structural analogs in designing inhibitors that target specific proteins involved in cancer (Zhou et al., 2008).
Cytotoxicities and DNA/Protein Reactivities : A study on bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand investigated in vitro cytotoxic activities and reactivities towards DNA and protein. This research suggests potential applications in understanding the interaction of similar compounds with biological macromolecules and their applications in cancer therapy (Li et al., 2012).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
For instance, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage, a phenomenon known as "pseudorotation" . This can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been found to have diverse pharmacological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by the stereochemical environment.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c17-11-12-5-1-2-6-13(12)19-16(23)15(22)18-8-4-10-20-9-3-7-14(20)21/h1-2,5-6H,3-4,7-10H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAMGRSXPUKTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.